molecular formula C8H9F7O3 B15092223 3-Fluoropropyl 2,2,3,4,4,4-hexafluorobutyl carbonate

3-Fluoropropyl 2,2,3,4,4,4-hexafluorobutyl carbonate

Cat. No.: B15092223
M. Wt: 286.14 g/mol
InChI Key: OPQKRRIPWBRZKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoropropyl 2,2,3,4,4,4-hexafluorobutyl carbonate is a fluorinated organic compound with the molecular formula C8H9F7O3. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties to the molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoropropyl 2,2,3,4,4,4-hexafluorobutyl carbonate typically involves the reaction of 3-fluoropropanol with 2,2,3,4,4,4-hexafluorobutyryl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Fluoropropyl 2,2,3,4,4,4-hexafluorobutyl carbonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoropropyl 2,2,3,4,4,4-hexafluorobutyl carbonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoropropyl 2,2,3,4,4,4-hexafluorobutyl carbonate is largely dependent on its application. In chemical reactions, the presence of multiple fluorine atoms can influence the reactivity and stability of the compound. In biological systems, the fluorine atoms can affect the compound’s interaction with enzymes and receptors, potentially altering its pharmacokinetics and pharmacodynamics .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,4,4,4-Hexafluorobutyl methacrylate
  • 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
  • 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate

Uniqueness

3-Fluoropropyl 2,2,3,4,4,4-hexafluorobutyl carbonate is unique due to the combination of a fluorinated carbonate ester and a fluorinated alkyl chain. This combination imparts distinct chemical properties, such as high thermal stability and resistance to hydrolysis, making it suitable for specialized applications .

Properties

Molecular Formula

C8H9F7O3

Molecular Weight

286.14 g/mol

IUPAC Name

3-fluoropropyl 2,2,3,4,4,4-hexafluorobutyl carbonate

InChI

InChI=1S/C8H9F7O3/c9-2-1-3-17-6(16)18-4-7(11,12)5(10)8(13,14)15/h5H,1-4H2

InChI Key

OPQKRRIPWBRZKO-UHFFFAOYSA-N

Canonical SMILES

C(COC(=O)OCC(C(C(F)(F)F)F)(F)F)CF

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.